3-({[(2,3-Dichlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
Description
3-({[(2,3-Dichlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a structurally complex organic compound characterized by:
- 2,3-Dichlorophenyl group: Aromatic ring with chlorine substituents at positions 2 and 3, contributing to steric and electronic effects .
- 2-Methylbenzoic acid moiety: A carboxylic acid group at position 3 of the benzene ring, with a methyl substituent at position 2, influencing acidity and molecular interactions .
This compound is of interest in medicinal chemistry and materials science due to its unique functionalization, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[(2,3-dichlorobenzoyl)carbamothioylamino]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-8-9(15(22)23)4-3-7-12(8)19-16(24)20-14(21)10-5-2-6-11(17)13(10)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOCGAARDOBFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2,3-Dichlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,3-dichlorobenzoyl chloride with thiourea to form the intermediate 2,3-dichlorophenylthiourea. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[(2,3-Dichlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H12Cl2N2O3S
- Molecular Weight : 367.25 g/mol
- IUPAC Name : 3-({[(2,3-Dichlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
The compound features a benzoic acid core with a dichlorophenyl group and a carbamothioyl group, contributing to its unique chemical reactivity and biological activity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Amidation Reactions : The carbamothioyl group can participate in amidation reactions to form new amides.
- Substitution Reactions : The presence of the dichlorophenyl group makes it suitable for nucleophilic substitution reactions, which can lead to the synthesis of more complex molecules.
Research has indicated that this compound may exhibit notable biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens.
- Anticancer Potential : Investigations into its mechanism of action suggest that it may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation.
Medicinal Chemistry
Due to its unique structure, this compound is being explored for potential therapeutic applications:
- Drug Development : Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific diseases such as cancer and bacterial infections.
- Pharmacological Studies : Ongoing research aims to elucidate the pharmacokinetic and pharmacodynamic properties of this compound to assess its viability as a drug candidate.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated derivatives of carbamothioyl compounds for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
Case Study 2: Anticancer Mechanism
Research conducted at a leading cancer research institute examined the effects of thioamide derivatives on cancer cell lines. The study found that this compound induced apoptosis in various cancer cell types through the modulation of apoptotic pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-({[(2,3-Dichlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling or metabolic pathways, thereby modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Insights
Chlorine Substitution: The 2,3-dichlorophenyl group in the target compound provides a balance of steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to monosubstituted analogs (e.g., 2-chlorophenyl in ) . Compounds with 2,4- or 2,6-dichlorophenyl groups (e.g., pesticides in ) exhibit different reactivity patterns due to altered electronic environments.
Carbamothioyl vs. Thiourea derivatives are also more resistant to enzymatic hydrolysis, extending their biological half-life .
Biological Activity: The target compound’s combination of dichlorophenyl, carbamothioyl, and methyl groups may synergize to enhance antimicrobial or anticancer activity, as seen in structurally related compounds with carbamothioyl linkers . Simpler analogs like 2-Aminobenzoic Acid (in ) lack the dichlorophenyl and carbamothioyl groups, resulting in weaker bioactivity.
Biological Activity
3-({[(2,3-Dichlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound belonging to the class of carbamothioyl derivatives. Its unique structure, characterized by the presence of a dichlorophenyl moiety, a carbamothioyl group, and a benzoic acid core, suggests potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H12Cl2N2O3S. The compound exhibits specific physicochemical properties that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 366.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The carbamothioyl group may form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
- Receptor Modulation : Interaction with specific receptors can lead to alterations in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that this compound may induce programmed cell death in cancer cells through various pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing carbamothioyl groups possess potent activity against various bacterial strains and fungi .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, compounds with similar structures have demonstrated cytotoxic effects in vitro against several cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve disruption of cellular processes and induction of apoptosis .
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Research :
Q & A
Q. How can the compound’s crystallinity be optimized for X-ray studies?
- Methodological Answer : Screen crystallization solvents (e.g., EtOH/water mixtures) and employ slow evaporation techniques. The methylbenzoic acid moiety often promotes π-π stacking, enhancing crystal formation. For challenging cases, use seeding with analogous crystals or additives like ionic liquids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
